![molecular formula C12H9ClN2O2S B2452841 PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE CAS No. 898648-44-7](/img/structure/B2452841.png)
PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE
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Overview
Description
PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE is a chemical compound with the molecular formula C12H9ClN2O2S and a molecular weight of 280.73. This compound is characterized by the presence of a phenyl group, a chloro group, a methylsulfanyl group, and a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE typically involves the reaction of 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid with phenol in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development targeting specific enzymes or receptors involved in various diseases.
Key Findings:
- Anticancer Activity: Research indicates that compounds with similar structures may inhibit tumor growth by blocking specific pathways involved in cancer proliferation.
- Antiviral Properties: Some studies suggest that derivatives of pyrimidine compounds can exhibit antiviral activity, potentially useful against viral infections.
Agricultural Science
This compound is also explored for its applications in agrochemicals, particularly as a pesticide or herbicide. The chlorinated pyrimidine derivatives are known for their efficacy in controlling pests and weeds.
Case Studies:
- Pesticidal Efficacy: Trials have shown that chlorinated pyrimidines can effectively target specific pests while minimizing harm to beneficial organisms.
- Herbicidal Activity: Research indicates that the compound may inhibit the growth of certain weed species, providing an alternative to traditional herbicides.
Materials Science
This compound has potential applications in the development of new materials, particularly in the synthesis of polymers and catalysts.
Applications:
- Polymer Synthesis: The compound can serve as a building block for synthesizing advanced polymeric materials with desirable properties.
- Catalytic Applications: Its unique structure allows it to function as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE can be compared with other similar compounds, such as:
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Pyrimido[1,2-a]benzimidazoles: These compounds show significant antifungal activity.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.
Biological Activity
Phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrimidine ring with various substituents that enhance its reactivity and biological interactions. The molecular formula is C12H9ClN2O2S with a molecular weight of approximately 280.73 g/mol .
Property | Value |
---|---|
Molecular Formula | C₁₂H₉ClN₂O₂S |
Molecular Weight | 280.73 g/mol |
CAS Number | 898648-44-7 |
Anticancer Properties
Research indicates that derivatives of pyrimidines, including this compound, exhibit significant anticancer activity. Studies have shown that similar compounds can inhibit growth in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The presence of the chloro group is believed to enhance this activity by increasing the compound's reactivity towards biological targets .
Case Study: Cytotoxicity Against MCF-7 Cells
In a comparative study, this compound demonstrated an IC50 value of approximately 22.7 µM against MCF-7 cells, indicating moderate cytotoxicity. This activity was attributed to the compound's ability to interfere with cellular proliferation pathways .
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. Its efficacy against bacteria such as E. coli and S. aureus has been documented, suggesting potential applications in treating bacterial infections .
Table: Antimicrobial Efficacy
Microorganism | Activity Level |
---|---|
E. coli | Moderate |
S. aureus | High |
A. flavus | Moderate |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Interference with DNA Synthesis : By mimicking nucleobases, it could disrupt DNA replication in cancerous cells.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells through intrinsic pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring followed by chlorination and sulfanylation processes. Careful control of reaction conditions is crucial to achieve high yields and purity.
Common Synthesis Steps:
- Formation of the pyrimidine core.
- Introduction of the chloro group via electrophilic substitution.
- Addition of the methylsulfanyl group.
Properties
IUPAC Name |
phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c1-18-12-14-7-9(13)10(15-12)11(16)17-8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSLVZNMZLUJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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